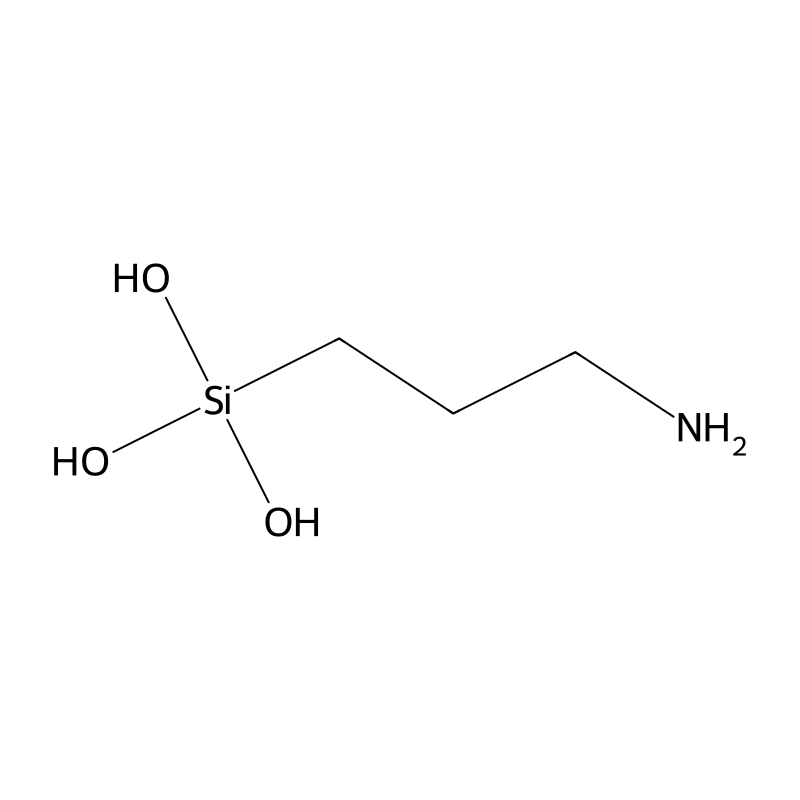

(3-Aminopropyl)silanetriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Aminopropyl)silanetriol is a silanol compound characterized by the presence of three hydroxyl groups and an amino group attached to a propyl chain. Its chemical formula is C₃H₁₁NO₃Si, and it has a molecular weight of approximately 125.21 g/mol. This compound is notable for its ability to form siloxane bonds, which makes it useful in various chemical and biological applications. The presence of the amino group allows for interactions with biological systems, enhancing its versatility in different environments.

- Condensation Reactions: The hydroxyl groups can react with other silanol compounds or silanes to form siloxane bonds, leading to polymerization.

- Transamination: The amino group can participate in transamination reactions, where it exchanges an amine group with a carbon skeleton, which is significant in metabolic pathways.

- Reactivity with Acids and Bases: The compound can react with acids to form ammonium salts and can also undergo deprotonation in basic conditions, affecting its solubility and reactivity.

The biological activity of (3-Aminopropyl)silanetriol is primarily attributed to its amino group, which can interact with various biomolecules. It has been reported to exhibit:

- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity due to its ability to disrupt microbial cell membranes.

- Cell Adhesion: Its silanol groups promote adhesion to biological surfaces, making it useful in biomedical applications such as tissue engineering and drug delivery systems .

- Enzyme Interactions: The compound has shown potential in influencing enzyme activity through its interactions with enzyme cofactors.

Several methods exist for synthesizing (3-Aminopropyl)silanetriol:

- Hydrolysis of Silanes: Reaction of (3-aminopropyl)trialkoxysilane with water results in the formation of (3-Aminopropyl)silanetriol.

- Direct Amination: Reacting silanol compounds with amines under controlled conditions can yield (3-Aminopropyl)silanetriol.

- Sol-Gel Process: This method involves the hydrolysis and condensation of silicate precursors in the presence of amines, leading to the formation of silanol compounds .

(3-Aminopropyl)silanetriol finds applications across various fields:

- Adhesives and Sealants: Its ability to bond with different substrates makes it valuable in adhesive formulations.

- Coatings: Used in protective coatings due to its water-repellent properties and ability to enhance adhesion.

- Biomedical

Interaction studies have revealed several important characteristics:

- Biocompatibility Assessments: Research indicates that (3-Aminopropyl)silanetriol exhibits low toxicity levels, making it suitable for biomedical applications.

- Surface Chemistry Investigations: Studies have shown that this compound can modify surface properties of materials, enhancing their interaction with biological environments.

- Complex Formation: It has been observed that (3-Aminopropyl)silanetriol can form complexes with metal ions, which could be beneficial for catalysis or sensing applications.

Similar Compounds: Comparison

Several compounds exhibit similarities to (3-Aminopropyl)silanetriol, each possessing unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminopropyltrimethoxysilane | Trialkoxysilane | More reactive due to three methoxy groups |

| 3-Aminopropylsilanediol | Silanol | Contains only two hydroxyl groups |

| N-(3-trihydroxysilylpropyl)ethane-1,2-diamine | Diamine-silanetriol | Contains two amino groups for enhanced reactivity |

(3-Aminopropyl)silanetriol stands out due to its balanced structure that allows both silanol reactivity and biological interactions, making it versatile for various applications.

Physical Description

0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Silanetriol, 1-(3-aminopropyl)-: ACTIVE

Silanetriol, (3-aminopropyl)-, homopolymer: ACTIVE